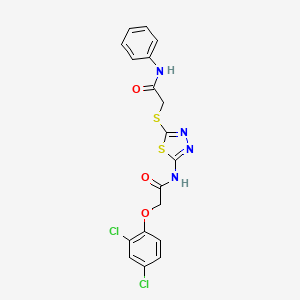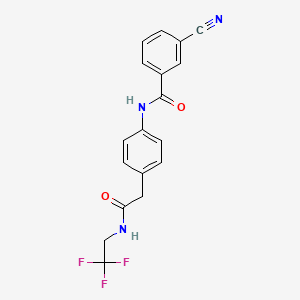![molecular formula C20H21NO5 B2597486 Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1797137-24-6](/img/structure/B2597486.png)
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Esters, including Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .Applications De Recherche Scientifique
Polymer Science
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate and similar compounds have significant applications in polymer science, specifically in the synthesis of amorphous polymers. A study by Meng et al. (1996) on azo polymers for reversible optical storage highlights the use of related compounds for the creation of polymers with photoinducible birefringence. This capability is crucial for developing high-performance optical storage materials that can be photoinduced and photoerased, demonstrating the compound's role in enhancing polymer functionalities for advanced technological applications. The cooperative motion of polar side groups in amorphous polymers is identified as a key mechanism for achieving additional birefringence, marking a significant advancement in polymer science (Meng, Natansohn, Barrett, & Rochon, 1996).
Synthetic Chemistry
In synthetic chemistry, compounds related to this compound are utilized for constructing complex molecular structures with potential antimicrobial activities. Desai, Shihora, and Moradia (2007) synthesized new quinazolines showing promising antibacterial and antifungal properties, demonstrating the compound's significance in developing novel antimicrobial agents. This synthesis process emphasizes the versatility of such compounds in creating structures with significant biological activities (Desai, Shihora, & Moradia, 2007).
Medicinal Chemistry
El‐Faham et al. (2013) explored the use of OxymaPure/DIC for synthesizing α-ketoamide derivatives related to this compound, showcasing its superiority in yield and purity over traditional methods. This research contributes to medicinal chemistry by providing efficient synthesis routes for compounds that can potentially serve as therapeutic agents, underscoring the compound's importance in the development of new medications (El‐Faham, Mohammed Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Liquid Crystalline Materials
Bracon, Guittard, Givenchy, and Géribaldi (2000) synthesized fluorinated monomers, including structures similar to this compound, for the production of side chain liquid crystalline polysiloxanes. These materials exhibited smectogen properties, indicating the compound's potential in the development of new materials with specific liquid crystalline behaviors. This research demonstrates the utility of such compounds in designing materials with unique optical and physical properties for advanced applications (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Propriétés
IUPAC Name |
ethyl 2-[[2-[2-(4-methylphenyl)acetyl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-25-20(24)16-6-4-5-7-17(16)21-18(22)13-26-19(23)12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMFUBMBVTZHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B2597403.png)
![Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate](/img/structure/B2597404.png)
![2-{[11-(Hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2597406.png)




![N-[3-Methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]prop-2-enamide](/img/structure/B2597413.png)
![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2597415.png)
![4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2597417.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2597420.png)
![3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea](/img/structure/B2597423.png)
![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2597424.png)
